molecular formula C15H13N3O B13940073 2-(4-Phenoxy-phenyl)-2h-pyrazol-3-ylamine

2-(4-Phenoxy-phenyl)-2h-pyrazol-3-ylamine

Cat. No.: B13940073
M. Wt: 251.28 g/mol
InChI Key: BEBFLSODDIWIJU-UHFFFAOYSA-N
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Description

2-(4-Phenoxy-phenyl)-2h-pyrazol-3-ylamine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to a pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenoxy-phenyl)-2h-pyrazol-3-ylamine typically involves the reaction of 4-phenoxyphenylhydrazine with an appropriate diketone or aldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring. Common solvents used in this reaction include ethanol, methanol, and dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenoxy-phenyl)-2h-pyrazol-3-ylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl or pyrazole rings .

Scientific Research Applications

2-(4-Phenoxy-phenyl)-2h-pyrazol-3-ylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Phenoxy-phenyl)-2h-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Phenoxyphenyl)-2H-pyrazole
  • 2-(4-Phenoxyphenyl)-1H-pyrazole
  • 4-(4-Methoxyphenyl)-2H-pyrazole

Uniqueness

2-(4-Phenoxy-phenyl)-2h-pyrazol-3-ylamine is unique due to its specific substitution pattern and the presence of both phenoxy and pyrazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

2-(4-phenoxyphenyl)pyrazol-3-amine

InChI

InChI=1S/C15H13N3O/c16-15-10-11-17-18(15)12-6-8-14(9-7-12)19-13-4-2-1-3-5-13/h1-11H,16H2

InChI Key

BEBFLSODDIWIJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=CC=N3)N

Origin of Product

United States

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